molecular formula C14H23NO4 B12893294 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline CAS No. 827325-28-0

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline

Katalognummer: B12893294
CAS-Nummer: 827325-28-0
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: VKHULUJUDPGEML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline is a complex organic compound with a unique structure that includes multiple ethoxy groups and a methylaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. This intermediate is then reacted with aniline derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products .

Wirkmechanismus

The mechanism of action of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline is unique due to its combination of multiple ethoxy groups and a methylaniline moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

827325-28-0

Molekularformel

C14H23NO4

Molekulargewicht

269.34 g/mol

IUPAC-Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methylaniline

InChI

InChI=1S/C14H23NO4/c1-12-3-4-14(13(15)11-12)19-10-9-18-8-7-17-6-5-16-2/h3-4,11H,5-10,15H2,1-2H3

InChI-Schlüssel

VKHULUJUDPGEML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCCOCCOCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.